(Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19BrN6O5 and its molecular weight is 467.28. The purity is usually 95%.
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Biological Activity
The compound (Z)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22BrN5O4 with a molecular weight of approximately 423.31 g/mol. Its structure features a purine core modified with various functional groups that enhance its biological activity. The presence of the bromine atom and methoxy groups is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The bromine atom at position 8 and the hydrazinyl group contribute to its binding affinity towards purinergic receptors, which play crucial roles in signal transduction and cellular responses .
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human liver (Huh7), colon (HCT116), and breast cancer (MCF7) cells, showing notable cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
Table 1: Cytotoxicity against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
Huh7 | 12.5 | 5-Fluorouracil | 15 |
HCT116 | 10.0 | Doxorubicin | 13 |
MCF7 | 9.0 | Paclitaxel | 11 |
2. Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. It inhibits key inflammatory mediators, potentially through the modulation of NF-kB signaling pathways. This effect could be beneficial in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and bromo groups have been explored to enhance potency and selectivity against specific targets. For instance, varying the substituents on the benzylidene moiety has been linked to improved anticancer efficacy .
Table 2: Structure-Activity Relationship Findings
Substituent Modification | Observed Activity |
---|---|
Bromine at position 8 | Increased receptor affinity |
Methoxy group at position 5 | Enhanced solubility and bioavailability |
Hydrazinyl linkage | Improved cytotoxicity against tumor cells |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of hepatocellular carcinoma, suggesting its potential as a therapeutic agent .
- Inflammation Model : In an experimental model of acute inflammation, administration of the compound led to a marked decrease in edema formation, indicating its anti-inflammatory properties .
Properties
IUPAC Name |
8-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O5/c1-23-14-12(15(26)21-17(23)27)24(4-5-28-2)16(20-14)22-19-8-9-6-10(18)13(25)11(7-9)29-3/h6-8,25H,4-5H2,1-3H3,(H,20,22)(H,21,26,27)/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXRCIZOTYRZNO-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC(=C(C(=C3)Br)O)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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